molecular formula C39H67NO B12688641 benzyl-hexadecyl-dimethylazanium;4-octylphenolate CAS No. 93981-92-1

benzyl-hexadecyl-dimethylazanium;4-octylphenolate

Cat. No.: B12688641
CAS No.: 93981-92-1
M. Wt: 566.0 g/mol
InChI Key: PQFFCFZRCXZJQS-UHFFFAOYSA-M
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Description

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt cell membranes and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;4-octylphenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 4-octylphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ammonium compounds and phenol derivatives .

Scientific Research Applications

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is widely used in scientific research due to its versatile properties:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: Its antimicrobial properties make it useful in studying bacterial and fungal cell membranes.

    Medicine: It is explored for its potential use in antiseptic formulations.

    Industry: It is used in the formulation of detergents and disinfectants.

Mechanism of Action

The compound exerts its effects primarily through its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against bacteria and fungi .

Properties

CAS No.

93981-92-1

Molecular Formula

C39H67NO

Molecular Weight

566.0 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;4-octylphenolate

InChI

InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h17-19,21-22H,4-16,20,23-24H2,1-3H3;9-12,15H,2-8H2,1H3/q+1;/p-1

InChI Key

PQFFCFZRCXZJQS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCC1=CC=C(C=C1)[O-]

Origin of Product

United States

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